molecular formula C21H17NO3S3 B491676 N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]thiophene-2-sulfonamide CAS No. 518303-17-8

N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]thiophene-2-sulfonamide

Cat. No. B491676
CAS RN: 518303-17-8
M. Wt: 427.6g/mol
InChI Key: XMDCWYSVDPQTDM-UHFFFAOYSA-N
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Description

“N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]thiophene-2-sulfonamide” is a chemical compound that has been studied for its potential biological activities . It is a type of thiophene sulfonamide, a class of compounds known for their diverse biological effects .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a p-methoxybenzyl (PMB) protection/deprotection strategy has been used for the synthesis of phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides . This involves nucleophilic displacement of PMB protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides with different phenols under mild basic conditions .

Scientific Research Applications

Synthesis and Characterization

A study involved the synthesis of sulfonamide-based Schiff base ligands and their coordination with transition metals, highlighting their potential in drug development. The ligands and metal complexes were characterized through various methods, including spectral analysis and density functional theory (DFT) computations. The antimicrobial and antioxidant activities of these compounds were found significant and enhanced upon chelation, indicating their potential as potent drugs in medical applications (Hassan et al., 2021).

Biological Applications

The antimicrobial and enzyme inhibitory activities of sulfonamide derivatives were assessed. Schiff bases synthesized from sulfonamides exhibited antimicrobial activities against various bacterial and fungal strains. They also showed inhibitory activity against enzymes like protease, α-amylase, acetylcholinesterase, and butyrylcholinesterase, suggesting their potential in developing therapeutic agents (Chohan & Shad, 2011).

Fluorescence Sensing and Intracellular Imaging

A naphthalene-based sulfonamide Schiff base was found to be a fluorescence turn-on probe for selective detection of Al3+ ions. The compound demonstrated a significant fluorescence enhancement in the presence of Al3+, indicating its potential application in fluorescence sensing and intracellular imaging (Mondal et al., 2015).

properties

IUPAC Name

N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3S3/c1-14-8-10-15(11-9-14)27-19-13-18(16-5-2-3-6-17(16)21(19)23)22-28(24,25)20-7-4-12-26-20/h2-13,22-23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDCWYSVDPQTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]thiophene-2-sulfonamide

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